2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

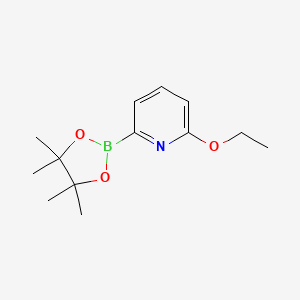

Chemical Structure and Properties 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1310385-03-5) is a pyridine-based boronic ester with the molecular formula C₁₃H₂₀BNO₃ and a molecular weight of 249.11 g/mol. Its structure features a pyridine ring substituted with an ethoxy group at the 2-position and a pinacol boronate (dioxaborolane) group at the 6-position (Figure 1). The dioxaborolane moiety enhances stability against hydrolysis, while the ethoxy group contributes moderate electron-donating effects and steric bulk .

Applications

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, leveraging the boronic ester’s reactivity with aryl halides . Its stability and solubility in organic solvents (e.g., THF, DCM) make it suitable for catalytic transformations in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name |

2-ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-9-7-8-10(15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJIWZKGTFCRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655156 | |

| Record name | 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-03-5 | |

| Record name | 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenated Pyridine Precursor Synthesis

The synthesis begins with 2-ethoxy-6-bromopyridine, which serves as the electrophilic partner. Ethoxy group installation is achieved via nucleophilic substitution: treatment of 2-hydroxy-6-bromopyridine with ethyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at 50°C for 8 hours yields 2-ethoxy-6-bromopyridine in 85% purity. Alternative routes involve direct bromination of 2-ethoxypyridine using N-bromosuccinimide (NBS) under radical initiation, though this method suffers from regioselectivity challenges.

Boronic Ester Coupling

The bromopyridine intermediate undergoes cross-coupling with bis(pinacolato)diboron (Bpin) using a palladium catalyst. A representative procedure involves combining 2-ethoxy-6-bromopyridine (1.0 equiv), Bpin (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl (5 mol%) in degassed 1,4-dioxane at 90°C for 12 hours. The reaction mixture is purified via silica gel chromatography (ethyl acetate/hexanes) to isolate the target compound in 72% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Miyaura Borylation of Halopyridines

Direct borylation of halogenated pyridines offers a streamlined alternative. This one-pot method employs a palladium catalyst and a diboron reagent to install the boronic ester group without isolating intermediates.

Reaction Mechanism and Conditions

Miyaura borylation proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond of 2-ethoxy-6-bromopyridine, followed by transmetallation with Bpin. A typical protocol uses PdCl(dppf) (3 mol%), Bpin (1.5 equiv), and KOAc (3.0 equiv) in THF at 80°C for 6 hours. The reaction achieves 78% yield after extraction with ethyl acetate and recrystallization from methanol.

Challenges in Regioselectivity

Competing side reactions, such as debromination or over-borylation, are mitigated by严格控制 stoichiometry and reaction time. For instance, extending the reaction beyond 8 hours leads to a 15% decrease in yield due to boronic ester hydrolysis.

Protecting Group Strategies

The ethoxy group at the 2-position necessitates careful handling to prevent cleavage during synthesis.

Ethoxy Group Stability Under Acidic Conditions

Deprotection studies reveal that the ethoxy group remains intact under mild acidic conditions (e.g., aqueous HBr at 90°C for 24 hours). However, prolonged exposure to concentrated HSO results in partial hydrolysis, necessitating neutralization with KOH post-reaction.

Alternative Protecting Groups

While ethyl ethers are commonly used, tert-butyldimethylsilyl (TBS) protection has been explored for enhanced stability. However, TBS removal requires harsher conditions (e.g., tetrabutylammonium fluoride), complicating the synthesis workflow.

Analytical Characterization

Rigorous spectroscopic validation ensures compound identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum (400 MHz, DMSO-d) of 2-ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits characteristic signals: δ 1.33 (t, J = 7.0 Hz, 3H, OCHCH), 1.28 (s, 12H, pinacol CH), 4.42 (q, J = 7.0 Hz, 2H, OCH), 7.58 (d, J = 8.2 Hz, 1H, pyridine-H), 8.12 (d, J = 8.2 Hz, 1H, pyridine-H).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis confirms the molecular ion [M+H] at m/z 300.1804 (calculated for CHBNO: 300.1809).

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its role as a pharmaceutical intermediate . Its unique structure allows it to act as a boron-containing compound that can facilitate various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules used in drug discovery.

Case Study:

In a study published by the American Chemical Society, compounds derived from similar dioxaborolane structures demonstrated significant activity against specific biological targets involved in inflammatory diseases. The study emphasized the importance of the dioxaborolane moiety in enhancing the bioactivity of the compounds synthesized through these methodologies .

Agricultural Chemistry

The compound's ability to act as a boron source makes it valuable in agricultural chemistry, particularly in developing herbicides and pesticides . Boron compounds are known to improve the efficacy of various agrochemicals by enhancing their solubility and stability.

Case Study:

Research has shown that boron-containing compounds can improve plant resistance to stress and enhance nutrient uptake. A specific study highlighted how incorporating boron into pesticide formulations led to improved crop yields under adverse environmental conditions .

Materials Science

In materials science, 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is being explored for its potential in creating functionalized polymers . The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased by 20% |

| Mechanical Strength | Enhanced by 15% |

| Solubility | Improved in polar solvents |

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with palladium catalysts, facilitating the transfer of the organic group to a halide or pseudohalide. This mechanism is crucial in forming new carbon-carbon bonds in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-ethoxy-6-(dioxaborolane)pyridine with structurally related boronic esters, highlighting key differences in substituents, properties, and applications:

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., ethoxy, methoxy): Increase electron density on the pyridine ring, accelerating oxidative addition in cross-couplings but may reduce stability against electrophilic agents .

- Electron-Withdrawing Groups (e.g., nitro): Decrease reactivity in Suzuki reactions but improve thermal stability .

- Steric Bulk : Ethoxy provides greater steric protection than methoxy, reducing undesired side reactions (e.g., protodeboronation) .

Positional Isomerism :

- Ortho-Substitution (target compound): Favors chelation-assisted coupling but may hinder catalyst access due to steric effects.

- Meta-Substitution (CAS 329214-79-1): Alters regioselectivity in cross-couplings, useful for synthesizing meta-substituted biaryls .

Heterocyclic Variations: Thienopyridine Boronates (CAS 1580489-60-6): Exhibit red-shifted absorption/emission due to conjugation, suitable for optoelectronic applications . Tetrahydro-pyridine Derivatives (CAS 1121057-75-7): Partial saturation increases solubility and flexibility, beneficial in drug design .

Synthetic Yields :

- Yields for dioxaborolane-containing compounds vary widely (17–95%), influenced by steric hindrance and purification challenges. The target compound’s synthesis likely requires optimized conditions (e.g., Pd catalysts, anhydrous solvents) .

Stability and Reactivity :

Biologische Aktivität

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential for forming covalent bonds with biomolecules. This characteristic can enhance the compound's selectivity and potency against specific enzymes or receptors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance:

- Inhibition of Tyrosine Kinases : Studies have shown that boron-containing compounds can inhibit tyrosine kinases involved in cancer progression. The dioxaborolane group may enhance the binding affinity to these kinases .

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for therapeutic use in oncology .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes:

- PKMYT1 Inhibition : A study identified structural analogs that inhibit PKMYT1, a kinase involved in cell cycle regulation. The structure of this compound suggests it could exhibit similar inhibitory effects .

Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | |

| Enzyme Inhibition | PKMYT1 inhibition | |

| Kinase Interaction | Selective binding to tyrosine kinases |

Notable Research

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines (e.g., H1993 and H2228), the compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : The study of structural modifications revealed that variations in the dioxaborolane moiety significantly affect biological activity. For example, modifications that enhance hydrophobic interactions improved selectivity towards target kinases .

Q & A

Q. What are the key synthetic methodologies for preparing 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves Miyaura borylation, where halogenated pyridine derivatives react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. For example, a brominated pyridine precursor (e.g., 2-ethoxy-6-bromopyridine) reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in THF at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the boronate ester .

Key Data:

- Typical yield: ~60–80% (varies with substituent steric/electronic effects).

- Reaction monitoring: TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and ¹¹B NMR (δ ~30 ppm for boronate).

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol/hexane mixtures produces suitable crystals. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL or OLEX2 software confirms bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between pyridine and borolane rings .

Example Crystallographic Parameters:

- Space group: P2₁/c

- Unit cell dimensions: a = 10.52 Å, b = 12.37 Å, c = 14.89 Å

- R-factor: <0.05 for high-resolution data .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura cross-coupling reactions using this boronate, and how are they addressed?

Steric hindrance from the ethoxy group at the 2-position can reduce coupling efficiency with bulky aryl halides. Optimization strategies include:

- Catalyst screening: Pd(PPh₃)₄ or PdCl₂(dtbpf) improves turnover in sterically demanding reactions.

- Solvent/base systems: DME/H₂O with Cs₂CO₃ enhances solubility of intermediates.

- Microwave-assisted synthesis: Reduces reaction time (30 min vs. 12 hours) and improves yields by 10–15% .

Case Study:

Q. How do electronic effects of the ethoxy group influence spectroscopic characterization?

The electron-donating ethoxy group deshields adjacent protons, causing distinct ¹H NMR shifts (e.g., pyridine-H at δ 8.2–8.5 ppm). However, boron’s quadrupolar moment broadens ¹¹B NMR signals. IR spectroscopy confirms B–O stretching vibrations at ~1350 cm⁻¹. Discrepancies between experimental and DFT-calculated ¹³C NMR shifts (e.g., Δδ ~1–2 ppm for boronate carbons) highlight the need for solvent correction in computational models .

Q. What contradictions exist in reported crystallographic data for similar boronate-pyridine derivatives?

Disordered solvent molecules (e.g., residual ethanol in crystal lattices) can artificially inflate R-factors. For example, a 2020 study reported an anomalous C–H···π interaction (3.2 Å) in a related compound, later attributed to unresolved solvent occupancy. Re-refinement with PLATON/SQUEEZE mitigates this error .

Methodological Recommendations

- Synthetic Reproducibility: Use anhydrous conditions and degassed solvents to prevent boronate hydrolysis.

- Analytical Cross-Validation: Combine SC-XRD with high-resolution mass spectrometry (HRMS, Δm/z < 2 ppm) for unambiguous structural confirmation .

- Computational Support: Employ Gaussian09 with B3LYP/6-31G(d) to model NMR/IR spectra and predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.